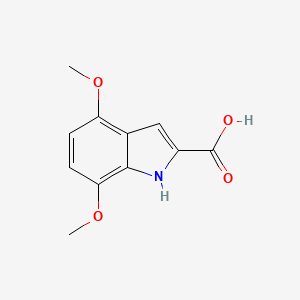

4,7-Dimethoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNGDWJFIQNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333509 | |

| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-83-7 | |

| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS Number 31271-83-7 , is a substituted indole derivative.[1] The presence of two methoxy groups on the benzene ring of the indole scaffold significantly influences its electronic properties and potential biological activity. It is often utilized as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 31271-83-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | Data not available | Data not available | Higher polarity suggests potential for divergent solubility profiles compared to less substituted indoles.[3] |

| 4-Methoxy-1H-indole-2-carboxylic acid | 234-235 | 447.6 at 760 mmHg | Data not available |

| Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | 141-144 | Data not available | Data not available |

| 4-Formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid | >275 | Data not available | Data not available |

Experimental Protocols

Synthesis

Reaction Scheme:

A plausible synthetic pathway.

Step 1: Nitration of 2,5-Dimethoxytoluene

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,5-dimethoxytoluene to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the mixture for a specified time, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dimethoxy-6-nitrotoluene.

Step 2: Condensation with Diethyl Oxalate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 2,5-dimethoxy-6-nitrotoluene and diethyl oxalate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate.

Step 3: Reductive Cyclization

-

Dissolve the ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).

-

Heat the mixture under reflux or pressurize with hydrogen gas, respectively, until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate, and the resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals.

-

Column Chromatography: Utilize a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired compound from impurities.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two methoxy groups, aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the two methoxy carbons, and the carboxylic acid carbonyl carbon.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the indole ring are expected.

Biological Activity and Potential Applications

The indole-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of therapeutic potential, including acting as inhibitors of HIV-1 integrase, and exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5]

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The indole nucleus and the C2-carboxylic acid moiety can chelate with the two magnesium ions in the active site of the integrase, preventing the integration of viral DNA into the host genome.

Mechanism of HIV-1 integrase inhibition.

Potential as a Building Block for Targeted Protein Degraders

The classification of this compound as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indole scaffold can serve as a core structure for linking a target protein-binding ligand to an E3 ligase-binding ligand.

PROTAC synthesis and mechanism of action.

Conclusion

This compound represents a valuable chemical entity for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its substituted indole core provides a versatile platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is limited, the known activities of related indole-2-carboxylic acid derivatives suggest promising avenues for future research, particularly in the development of antiviral agents and targeted protein degraders. This guide provides a foundational understanding to facilitate further investigation and application of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethoxy-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class of compounds, presents a scaffold of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical characteristics, spectroscopic signatures, and potential biological activities based on data from structurally related compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and similar indole derivatives.

Physicochemical Characteristics

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.209 g/mol | [1] |

| CAS Number | 31271-83-7 | [1] |

Predicted data for the closely related methyl ester, this compound methyl ester, suggests a boiling point of 412.8±40.0 °C and a pKa of 14.68±0.30[2]. It is important to note that the carboxylic acid will exhibit significantly different properties, including a higher melting point and a lower pKa due to the acidic proton of the carboxyl group. For comparison, the melting point of the related 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid is reported as >275 °C[3]. The solubility of carboxylic acids can be enhanced in the presence of water in organic solvents[4][5].

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not currently available. However, based on the known spectral properties of indole derivatives and carboxylic acids, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Features |

| ¹H NMR | - Aromatic protons on the indole ring. - Singlets for the two methoxy groups. - A downfield singlet for the carboxylic acid proton. - A singlet for the N-H proton of the indole ring. |

| ¹³C NMR | - Carbon signals for the indole ring system. - Signals for the two methoxy carbons. - A downfield signal for the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹). - C-O stretching bands. - N-H stretching of the indole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (221.209 m/z). - Fragmentation patterns typical of indole and carboxylic acid moieties. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be adapted from established methods for indole-2-carboxylic acid synthesis. One common route involves the Reissert indole synthesis.

Hypothetical Synthesis Workflow

The following diagram outlines a plausible workflow for the synthesis and purification of this compound, starting from 2,5-dimethoxyaniline.

Caption: A potential synthetic route for this compound.

Biological Activity and Potential Signaling Pathways

While no specific biological studies have been published for this compound, the broader class of indole-2-carboxylic acid derivatives has shown significant therapeutic potential.

-

Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds are thought to chelate with magnesium ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome[6][7].

-

Anticancer and Antibacterial Activity: Various substituted indole-2-carboxylic acid derivatives have demonstrated in vitro anticancer and antibacterial properties[8].

Given these precedents, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indole-2-carboxylic acid derivative in the context of HIV-1 infection.

Caption: Potential mechanism of action for an indole-2-carboxylic acid derivative as an HIV-1 integrase inhibitor.

Conclusion

This compound represents a promising, yet under-investigated, molecule. This guide consolidates the available information and provides a theoretical framework for its physicochemical and biological properties. Further experimental investigation is crucial to fully elucidate its characteristics and to explore its potential as a lead compound in drug discovery. The synthetic and mechanistic frameworks presented here offer a starting point for researchers to design and execute such studies.

References

- 1. scbt.com [scbt.com]

- 2. This compound METHYL ESTER CAS#: 187607-71-2 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 4,7-Dimethoxy-1H-indole-2-carboxylic acid: A Technical Guide to Biological Screening

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of 4,7-Dimethoxy-1H-indole-2-carboxylic acid. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines a rational screening strategy based on the known biological activities of structurally related methoxy-substituted indole-2-carboxylic acid derivatives. This guide offers detailed experimental protocols for key assays and visual workflows to facilitate the exploration of its therapeutic potential.

Introduction: The Promise of the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole nucleus, including the presence of methoxy groups, can significantly modulate the pharmacological profile of these compounds. Derivatives of indole-2-carboxylic acid have demonstrated potent activities, including antiviral, anticancer, and enzyme inhibitory effects. This guide focuses on providing the tools to investigate whether this compound shares these properties.

Predicted Biological Activities and Screening Strategy

Based on the activities of analogous compounds, the primary areas for screening the biological activity of this compound should include:

-

Antiviral Activity: Particularly against HIV-1, focusing on the inhibition of the integrase enzyme.

-

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Targeting enzymes involved in immune regulation and cancer, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).

The following sections provide quantitative data for related compounds to serve as a benchmark for potential activity, alongside detailed protocols for performing these screens.

Quantitative Data of Structurally Related Compounds

To establish a baseline for expected potency, the following tables summarize the reported biological activities of various methoxy-substituted indole-2-carboxylic acid derivatives.

Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Virus/Target | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀: 3.11 µM | |

| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Inhibition | IC₅₀: 32.37 µM | |

| Indole-2-carboxylate derivative 14f | Influenza A | Antiviral Activity | IC₅₀: 7.53 µmol/L | [1] |

| Indole-2-carboxylate derivative 8f | Coxsackie B3 virus | Antiviral Activity | SI Value: 17.1 | [1] |

| 5,6-dihydroxyindole-2-carboxylic acid | HIV-1 Integrase & RNase H | Enzyme Inhibition | - | [2] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. SI: Selectivity Index.

Table 2: Anticancer and Cytotoxic Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |

| Indole-2-carboxamide 5c, 5d, 5f, 5g, 6e, 6f | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | GI₅₀: 29 nM to 47 nM | [3] |

| Indole-2-carboxamide 3 | Mycobacterium tuberculosis | Growth Inhibition | MIC: 0.68 µM | [4] |

| N-rimantadine-4,6-dimethylindole-2-carboxamide 4 | Mycobacterium tuberculosis | Growth Inhibition | MIC: 0.88 µM | [4] |

GI₅₀: Half maximal growth inhibition. MIC: Minimum inhibitory concentration.

Table 3: Enzyme Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Enzyme Target | Assay Type | Activity (IC₅₀) | Reference |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | Enzyme Inhibition | 1.55 µM |

Experimental Protocols

This section provides detailed methodologies for the key suggested screening experiments.

General Experimental Workflow

The overall workflow for screening the biological activity of this compound can be visualized as follows:

General workflow for biological activity screening.

Protocol for HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is designed to identify inhibitors of the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 Integrase enzyme

-

Donor DNA (oligonucleotide substrate)

-

Target DNA (oligonucleotide substrate)

-

Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)

-

96-well plates

-

Plate reader capable of fluorescence or colorimetric detection

-

This compound (test compound)

-

Positive control (e.g., Raltegravir)

-

DMSO (vehicle control)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, donor DNA, and target DNA to each well.

-

Compound Addition: Add the test compound dilutions, positive control, and vehicle control (DMSO) to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 Integrase enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Detection: Stop the reaction and quantify the extent of strand transfer using a detection method appropriate for the assay kit (e.g., fluorescence resonance energy transfer - FRET, or ELISA-based detection).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 570 nm

-

This compound (test compound)

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound, a positive control, and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol for IDO1/TDO Enzyme Inhibition Assay

This protocol outlines a cell-based assay to screen for inhibitors of IDO1 or TDO.[8][9]

Materials:

-

HeLa cells (for IDO1) or SW48 cells (for TDO)

-

Cell culture medium

-

96-well cell culture plates

-

Human Interferon-gamma (IFN-γ) for IDO1 induction

-

L-Tryptophan

-

This compound (test compound)

-

Positive control (e.g., Epacadostat for IDO1, 680C91 for TDO)

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC analysis)

Procedure:

-

Cell Seeding and Induction: Seed HeLa or SW48 cells in 96-well plates. For the IDO1 assay, stimulate HeLa cells with IFN-γ to induce enzyme expression.

-

Compound and Substrate Addition: Add serial dilutions of the test compound, a positive control, and a vehicle control to the cells. Then, add L-Tryptophan to all wells.

-

Incubation: Incubate the plates for a specified time (e.g., 48-72 hours) to allow for the enzymatic conversion of tryptophan to kynurenine.

-

Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine. This can be done colorimetrically by adding a reagent that reacts with kynurenine to produce a colored product, or by using HPLC for more precise quantification.

-

Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the potential signaling pathways that this compound might modulate is crucial for interpreting screening results and for future drug development.

HIV-1 Life Cycle and the Role of Integrase

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme prevent the establishment of a productive infection.

HIV-1 life cycle highlighting the role of integrase.

The IDO1/TDO Pathway in Cancer Immunology

The enzymes IDO1 and TDO are involved in tryptophan metabolism. In the tumor microenvironment, their upregulation leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Inhibitors of IDO1 and/or TDO can restore immune function against cancer cells.[9]

References

- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Unraveling the Enigmatic Mechanism of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethoxy-1H-indole-2-carboxylic acid is a small molecule belonging to the diverse and biologically significant class of indole derivatives. While direct experimental evidence elucidating its specific mechanism of action remains to be fully established, the extensive body of research on structurally related indole-2-carboxylic acids provides a robust framework for predicting its potential biological targets and signaling pathway modulation. This technical guide consolidates the known mechanisms of action for the indole-2-carboxylic acid scaffold, with a focus on HIV-1 integrase inhibition, NMDA receptor antagonism, and anticancer activities. Based on established structure-activity relationships, a putative mechanism of action for this compound is proposed, highlighting the potential influence of the methoxy substituents. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid backbone, a structure that has been extensively explored for its therapeutic potential. This scaffold has been identified as a key pharmacophore for targeting various enzymes and receptors, leading to the development of compounds with antiviral, neuroprotective, and anticancer properties.

Established Mechanisms of Action for Indole-2-Carboxylic Acid Derivatives

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3][4][5]

Mechanism: HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome. This process is dependent on the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site. Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating these essential Mg²⁺ ions.[1][2][4] The carboxylate group and the indole nitrogen atom can form a key pharmacophoric triad that coordinates with the two Mg²⁺ ions, effectively blocking the binding of the viral DNA and inhibiting the strand transfer reaction.[2][4]

Structure-Activity Relationship (SAR):

-

The indole core and the C2-carboxylic acid are essential for chelating the Mg²⁺ ions in the active site.[2][4]

-

Substitutions at various positions on the indole ring can significantly modulate the inhibitory potency. For instance, halogenated benzene rings at the C6 position can enhance binding through π-π stacking interactions with the viral DNA.[1][3]

-

The introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase.[2][4][5]

Quantitative Data for Representative Indole-2-Carboxylic Acid HIV-1 Integrase Inhibitors:

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37 | [1] |

| Derivative 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [1] |

| Derivative 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [2][5] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to assess the inhibitory activity of compounds against HIV-1 integrase involves a cell-free strand transfer assay.

Workflow:

Caption: Workflow for a typical HIV-1 integrase strand transfer assay.

Methodology:

-

Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) and target DNA (tDNA) are mimicked by synthetic oligonucleotides, often with a radioactive or fluorescent label for detection.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺, DTT, and DMSO. The test compound, dissolved in DMSO, is added to the mixture.

-

Incubation: The reaction mixture is incubated to allow for the strand transfer reaction to occur.

-

Quenching and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The gel is imaged using a phosphorimager or fluorescence scanner to detect the labeled DNA. The amount of the strand transfer product is quantified to determine the inhibitory activity of the compound.

NMDA Receptor Antagonism

Indole-2-carboxylic acid and its derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[6][7][8][9][10]

Mechanism: These compounds act as competitive antagonists at the glycine co-agonist site of the NMDA receptor.[6][7][10] The binding of glycine to this site is essential for the activation of the NMDA receptor by glutamate. By competitively inhibiting glycine binding, indole-2-carboxylic acid derivatives prevent the opening of the ion channel, thereby blocking Ca²⁺ influx and reducing neuronal excitation.

Signaling Pathway:

Caption: Antagonism of the NMDA receptor by indole-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR):

-

Halogen substitutions at the 5- or 6-position of the indole ring have been shown to be potent competitive antagonists.[9]

-

A chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position can increase affinity for the glycine binding site.[6]

Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

The antagonistic activity at the NMDA receptor can be functionally assessed using two-electrode voltage-clamp recordings in Xenopus oocytes expressing the receptor.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the NMDA receptor.

-

Electrophysiological Recording: After a few days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.

-

Drug Application: The oocytes are perfused with a solution containing NMDA to elicit a current. Glycine is then added to potentiate this current. The test compound is co-applied with NMDA and glycine to assess its inhibitory effect on the current.

-

Data Analysis: The reduction in the NMDA- and glycine-evoked current in the presence of the test compound is measured to determine its antagonistic potency.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have also demonstrated potential as anticancer agents, acting through various mechanisms.[11][12][13][14]

Mechanisms:

-

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Some derivatives act as dual inhibitors of IDO1 and TDO, enzymes that are involved in tryptophan metabolism and play a role in tumor immune evasion.[13] By inhibiting these enzymes, the compounds can help to restore an effective anti-tumor immune response.

-

Targeting 14-3-3η Protein: Certain derivatives have been designed to target the 14-3-3η protein, which is involved in various cellular processes, including cell cycle regulation and apoptosis. Inhibition of this protein can lead to cell cycle arrest and apoptosis in cancer cells.[11]

-

DNA Intercalation: Some metal complexes of indole-2-carboxylic acid have been shown to interact with DNA, potentially through an intercalative binding mode, leading to cytotoxicity in cancer cells.[12]

-

Dual EGFR/CDK2 Inhibition: Certain indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[14]

Quantitative Data for Representative Anticancer Indole-2-Carboxylic Acid Derivatives:

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 9o-1 | IDO1 | - | 1.17 | [13] |

| 9o-1 | TDO | - | 1.55 | [13] |

| C11 | 14-3-3η | Bel-7402 | - | [11] |

| ICA-Cu | - | MDA-MB-231 | >90% inhibition at 20 µM | [12] |

| ICA-Cu | - | MCF-7 | >90% inhibition at 20 µM | [12] |

Putative Mechanism of Action of this compound

In the absence of direct experimental data for this compound, a putative mechanism of action can be inferred from the established activities of its structural analogs. The electronic properties of the methoxy groups at the 4 and 7 positions are expected to significantly influence the molecule's interaction with biological targets.

Hypothesized Primary Target: HIV-1 Integrase

The core indole-2-carboxylic acid scaffold is a strong indicator of potential HIV-1 integrase inhibitory activity. The methoxy groups at the 4 and 7 positions are electron-donating, which would increase the electron density of the indole ring system. This could potentially enhance the chelation of the Mg²⁺ ions in the active site of the integrase, a key interaction for inhibition.

Hypothesized Binding Mode:

Caption: Putative binding mode of this compound in the HIV-1 integrase active site.

Other Potential Activities:

-

NMDA Receptor Antagonism: The presence of the indole-2-carboxylic acid core suggests a potential for antagonism at the glycine binding site of the NMDA receptor. The electronic effects of the methoxy groups could modulate the affinity for this site.

-

Anticancer Activity: Given the diverse anticancer mechanisms of indole-2-carboxylic acid derivatives, the 4,7-dimethoxy analog may also exhibit cytotoxic or cytostatic effects through inhibition of targets such as IDO1/TDO or other signaling proteins.

Future Directions and Conclusion

The analysis of the existing literature strongly suggests that this compound is a promising candidate for biological investigation. While a putative mechanism centered on HIV-1 integrase inhibition is proposed based on robust structure-activity relationship data from related compounds, experimental validation is crucial.

Recommended Future Experiments:

-

In vitro enzyme assays: Direct testing of the compound's inhibitory activity against HIV-1 integrase, IDO1, TDO, and other potential cancer-related targets.

-

Electrophysiological studies: Evaluation of its effects on NMDA receptor function.

-

Cell-based assays: Assessment of its antiviral efficacy in HIV-infected cells and its cytotoxic effects on various cancer cell lines.

-

Computational docking studies: In silico modeling to refine the predicted binding modes and guide further lead optimization.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel amide and ester derivatives starting from the core molecule, 4,7-dimethoxy-1H-indole-2-carboxylic acid. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs.[1] The specific 4,7-dimethoxy substitution pattern offers a unique electronic and steric profile for further derivatization and exploration of biological activity. This document details established synthetic protocols, presents data in a structured format, and illustrates key chemical transformations and workflows.

Core Synthesis and Starting Material

The foundational molecule, this compound (CAS 31271-83-7), is the primary starting material for the derivatizations discussed herein.[2] Its structure is characterized by a central indole ring, a carboxylic acid group at the 2-position, and two methoxy groups on the benzene portion of the indole at positions 4 and 7.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31271-83-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO₄ | [2] |

| Molecular Weight | 221.21 g/mol | [2] |

Synthesis of Novel Amide Derivatives

The most common derivatization of a carboxylic acid is the formation of an amide bond through coupling with a primary or secondary amine. This reaction is central to the synthesis of a vast array of biologically active molecules.[3]

General Amide Coupling Protocols

Two prevalent and effective methods for the synthesis of 4,7-dimethoxy-1H-indole-2-carboxamides are presented below. These protocols are widely applicable to a range of amine coupling partners.

Protocol A: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3]

Detailed Experimental Protocol:

-

Activation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-60 minutes to form the activated HOBt ester.

-

Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).

-

Continue stirring the reaction at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 4,7-dimethoxy-1H-indole-2-carboxamide.

Protocol B: Acyl Chloride Formation and Amination

This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Detailed Experimental Protocol:

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous chloroform or dichloromethane.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Warm the mixture to reflux and heat for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4,7-dimethoxy-1H-indole-2-carbonyl chloride is often used immediately in the next step.

-

Amine Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (TEA) (1.5 equivalents) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow the work-up and purification procedures as described in Protocol A.

Representative Amide Derivatives and Data

The following table summarizes representative data for a series of hypothetical amide derivatives synthesized from this compound using the general protocols described above. Yields are based on typical outcomes for similar indole-2-carboxamide syntheses.[3]

Table 2: Representative Data for Novel 4,7-Dimethoxy-1H-indole-2-carboxamide Derivatives

| Compound ID | Amine Reactant | Structure | Representative Yield (%) |

| DAI-A1 | Cyclohexylamine |

| 65-90 |

| DAI-A2 | Benzylamine |

| 70-95 |

| DAI-A3 | 4-Fluoroaniline |

| 60-85 |

| DAI-A4 | Morpholine |

| 75-95 |

| DAI-A5 | Piperidine |

| 75-95 |

Note: Structures are illustrative representations. Yields are estimated based on analogous reactions reported in the literature.

Visualization of Amide Synthesis Workflow

The general workflow for the synthesis and purification of amide derivatives is depicted below.

References

- 1. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Analogs of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of analogs based on the 4,7-dimethoxy-1H-indole-2-carboxylic acid scaffold. The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

This compound is a heterocyclic compound featuring an indole core substituted with two methoxy groups at the 4 and 7 positions and a carboxylic acid group at the 2-position. This scaffold serves as a valuable starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by its analogs. Research into these compounds has revealed potential applications in various disease areas, including infectious diseases, cancer, and inflammatory conditions. The methoxy and carboxylic acid groups provide opportunities for a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

Analogs of Indole-2-Carboxylic Acid and Their Functions

While specific research on a wide array of this compound analogs is still emerging, the broader class of indole-2-carboxylic acid derivatives has been extensively studied. These studies provide valuable insights into the potential functions of analogs of the 4,7-dimethoxy substituted parent compound. Key functional areas include:

-

Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These compounds chelate with Mg2+ ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome.[1][2]

-

Antiparasitic Activity: Certain indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]

-

Anticancer Activity: The indole-2-carboxylic acid scaffold is a key feature in the design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion.[4]

-

Anti-inflammatory Activity: Analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6]

Quantitative Data Summary

The following table summarizes the biological activity of various indole-2-carboxylic acid analogs. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Reference |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | Strand Transfer | 32.37 µM | [1] |

| Compound 17a | HIV-1 Integrase | Strand Transfer | 3.11 µM | [1] |

| Compound 20a | HIV-1 Integrase | Strand Transfer | 0.13 µM | [2] |

| Indole-2-carboxamide (1) | T. cruzi | Intracellular amastigote | pEC50 > 5.5 | [3] |

| Indole-2-carboxamide (24) | T. cruzi | Intracellular amastigote | pEC50 = 6.5 | [3] |

| Compound 9o-1 | IDO1 | Enzyme Inhibition | 1.17 µM | [4] |

| Compound 9o-1 | TDO | Enzyme Inhibition | 1.55 µM | [4] |

| Compound 9p-O | IDO1 | Enzyme Inhibition | Double-digit nM | [4] |

| Compound 9p-O | TDO | Enzyme Inhibition | Double-digit nM | [4] |

| N-phenyl-indole-2-carboxylic acid piperazine ester (22) | COX-2 | Enzyme Inhibition | Predicted selective | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of indole-2-carboxylic acid analogs.

General Synthesis of Indole-2-Carboxamides

A common method for the synthesis of indole-2-carboxamide analogs involves the coupling of an indole-2-carboxylic acid with a desired amine.

Caption: General workflow for the synthesis of indole-2-carboxamide analogs.

Protocol:

-

Acid Chloride Formation: To a solution of the substituted indole-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by TLC.

-

The solvent and excess reagent are removed under reduced pressure.

-

Amide Coupling: The resulting crude acid chloride is dissolved in an anhydrous solvent and added to a solution of the desired amine and a base (e.g., triethylamine or pyridine).

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxamide.

HIV-1 Integrase Strand Transfer Assay

This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integration.

Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.

Protocol:

-

Recombinant HIV-1 integrase is incubated with the test compound at various concentrations.

-

A biotinylated donor DNA substrate and a target DNA-coated plate are added to the enzyme-inhibitor mixture.

-

The reaction is allowed to proceed at 37°C.

-

The plate is washed to remove unintegrated donor DNA.

-

The amount of integrated donor DNA is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.

-

The IC50 value is calculated from the dose-response curve.[1][2]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for drug development. The following diagram illustrates the proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Caption: Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

The core mechanism involves the chelation of two essential magnesium ions within the catalytic core of the HIV-1 integrase enzyme by the carboxylic acid moiety of the inhibitor. This interaction prevents the binding of the viral DNA and subsequently blocks the strand transfer reaction, thus inhibiting the integration of the viral genome into the host cell's DNA.[1][2]

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The diverse biological activities demonstrated by the broader class of indole-2-carboxylic acid derivatives, including antiviral, antiparasitic, anticancer, and anti-inflammatory effects, underscore the potential of this chemical class. Further exploration of specific analogs of this compound, coupled with detailed structure-activity relationship studies and mechanistic investigations, will be crucial in realizing their full therapeutic potential. The data, protocols, and visualizations presented in this guide aim to facilitate and inspire future research in this exciting area of drug discovery.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid (NMR, IR, MS)

A Technical Guide to the Spectroscopic Data Analysis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including antifungal, antibacterial, and anticancer properties.[1] The compound this compound, a member of this versatile class, possesses a unique substitution pattern that significantly influences its electronic properties and potential biological interactions. A thorough structural elucidation and confirmation of such molecules is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying scientific rationale for the observed and predicted spectral features. This will empower researchers to confidently interpret their own data for this and structurally related compounds.

Molecular Structure and Key Features

The structure of this compound features an indole scaffold with methoxy groups at the C4 and C7 positions of the benzene ring and a carboxylic acid group at the C2 position of the pyrrole ring. These functional groups each impart distinct and predictable characteristics to the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.[1][2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2] DMSO-d₆ is often chosen for carboxylic acids due to its ability to solubilize the compound and to observe the exchangeable protons of the N-H and COOH groups.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typical to ensure all carbon signals are observed.[2]

-

Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.5 ppm) as an internal standard.[3]

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-N1 | ~11.8 | broad singlet | 1H |

| COOH | ~13.0 | broad singlet | 1H |

| H-3 | ~7.0-7.2 | singlet | 1H |

| H-5 | ~6.6-6.8 | doublet | 1H |

| H-6 | ~6.6-6.8 | doublet | 1H |

| OCH₃ (C4) | ~3.8-4.0 | singlet | 3H |

| OCH₃ (C7) | ~3.8-4.0 | singlet | 3H |

Interpretation of ¹H NMR Spectrum:

-

N-H and COOH Protons: The indole N-H and carboxylic acid protons are expected to be significantly deshielded, appearing as broad singlets at very downfield chemical shifts (typically >10 ppm in DMSO-d₆).[4][5] Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom.

-

Aromatic Protons: The protons on the benzene ring (H-5 and H-6) will appear as doublets due to coupling with each other. The methoxy groups at C4 and C7 are electron-donating, which will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons. The proton at C3 is a singlet as it has no adjacent protons to couple with.

-

Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will be in the typical range for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Data Analysis

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~160-170 |

| C-2 | ~135-145 |

| C-3 | ~100-110 |

| C-3a | ~125-135 |

| C-4 | ~145-155 |

| C-5 | ~100-110 |

| C-6 | ~100-110 |

| C-7 | ~145-155 |

| C-7a | ~120-130 |

| OCH₃ (C4) | ~55-60 |

| OCH₃ (C7) | ~55-60 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum.[5]

-

Indole Carbons: The carbons of the indole ring have characteristic chemical shifts. Carbons attached to the electronegative nitrogen and oxygen atoms (C-2, C-4, C-7, C-7a) will be more deshielded. The methoxy groups at C4 and C7 will cause a significant downfield shift for these carbons.

-

Methoxy Carbons: The carbons of the two methoxy groups will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FT-IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data Analysis

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H stretch (Indole) | ~3400-3300 | Medium, Sharp |

| C-H stretch (Aromatic) | ~3100-3000 | Medium |

| C-H stretch (Aliphatic) | ~2950-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1760-1690 | Strong |

| C=C stretch (Aromatic) | ~1600-1450 | Medium-Strong |

| C-O stretch (Methoxy/Acid) | ~1300-1000 | Strong |

Interpretation of IR Spectrum:

-

O-H and N-H Stretching: A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] A sharper N-H stretching band from the indole ring is also expected in this region.[7][8]

-

C=O Stretching: A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[6]

-

C-O Stretching: Strong bands in the fingerprint region corresponding to the C-O stretching of the carboxylic acid and the methoxy groups will be present.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[2]

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes.

Mass Spectrometry Data Analysis

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 222.0761 |

| [M-H]⁻ | 220.0615 |

| [M-H₂O+H]⁺ | 204.0655 |

| [M-CO₂H]⁺ | 176.0706 |

Interpretation of Mass Spectrum:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ will be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ will be seen. The high-resolution mass of these ions can be used to confirm the elemental formula (C₁₁H₁₁NO₄).

-

Fragmentation Pattern: Common fragmentation pathways for indole carboxylic acids include the loss of water (H₂O) and the loss of the carboxylic acid group (•COOH or CO₂).[9] The fragmentation of the methoxy groups (loss of •CH₃ or CH₂O) may also be observed. Analyzing these fragmentation patterns can further confirm the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the integrated analysis of spectroscopic data for structural elucidation.

Caption: Workflow for Spectroscopic Data Analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This guide provides the foundational knowledge and expected data for researchers working with this important class of compounds, facilitating efficient and accurate structural analysis in their drug discovery and development endeavors.

References

- 1. bioengineer.org [bioengineer.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Studies of 4,7-Dimethoxy-1H-indole-2-carboxylic Acid

Introduction

4,7-Dimethoxy-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules.[1][2] Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and their ability to interact with various biological targets.[3][4][5] The physicochemical properties of a drug candidate, such as solubility and stability, are paramount to its successful development.[6] These properties directly influence bioavailability, formulation strategies, and ultimately, the therapeutic efficacy and safety of the final drug product.[7][8]

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind conducting thorough solubility and stability studies for this compound. It is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the critical experimental considerations and data interpretation necessary for advancing a compound through the development pipeline.

PART 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[6] A comprehensive understanding of a compound's solubility in various media is essential for formulation development and for classifying the drug under the Biopharmaceutics Classification System (BCS).[9][10]

The Scientific Rationale for Solvent Selection

A strategic approach to solvent selection is crucial for obtaining meaningful solubility data. The initial assessment often involves considering the physicochemical properties of the API, such as its polarity, pKa, and potential for hydrogen bonding.[7] For this compound, the presence of a carboxylic acid group suggests pH-dependent solubility, while the dimethoxy-substituted indole ring contributes to its overall lipophilicity.

A typical solvent screen for an ionizable compound like this would include:

-

Aqueous Buffers: To determine the pH-solubility profile, buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) are essential.[9][11] This mimics the conditions of the gastrointestinal tract.

-

Organic Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) helps to understand the compound's intrinsic solubility and aids in the development of analytical methods and potential formulation approaches.

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more predictive insights into in vivo solubility by incorporating bile salts and phospholipids.

Experimental Workflow for Equilibrium Solubility Determination

The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[11]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[11]

-

Solvent Addition: Add a known volume of the selected solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C for intrinsic solubility and 37°C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[9]

-

Sampling and Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent/Buffer | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | Data |

| Acetate Buffer | 4.5 | Data |

| Phosphate Buffer | 6.8 | Data |

| Water | ~7.0 | Data |

| Methanol | N/A | Data |

| Ethanol | N/A | Data |

| Acetonitrile | N/A | Data |

| DMSO | N/A | Data |

Note: "Data" represents placeholder values to be filled with experimental results.

The pH-solubility profile will be critical in understanding the ionization behavior of the carboxylic acid group and predicting its solubility in different regions of the gastrointestinal tract.

PART 2: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish appropriate storage conditions and shelf-life.[8][12][13] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[12][14]

Rationale for Stress Conditions

Forced degradation studies are designed to explore the four main pharmaceutically relevant degradation mechanisms: hydrolysis, oxidation, photolysis, and thermolysis.[12][15]

-

Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, and basic) is crucial for a molecule with a hydrolytically labile group. For an indole derivative, the lactam bond within the pyrrole ring could be susceptible to hydrolysis under extreme pH conditions.

-

Oxidative Degradation: The electron-rich indole nucleus is often susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress.

-

Photolytic Degradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposing the compound to controlled light sources, as specified by ICH Q1B guidelines, is necessary to assess its photostability.

-

Thermal Degradation: Exposing the solid drug substance and solutions to elevated temperatures helps to identify thermally induced degradation pathways.

Experimental Workflow for Forced Degradation Studies

A systematic approach is required to generate relevant and interpretable degradation data.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose both the solid drug substance and a solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples to halt the degradation process before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to summarize the extent of degradation and the formation of degradation products.

Table 2: Summary of Forced Degradation of this compound

| Stress Condition | % Degradation of Parent | No. of Degradation Products | RRT of Major Degradants |

| 0.1 N HCl / 60°C | Data | Data | Data |

| 0.1 N NaOH / RT | Data | Data | Data |

| 3% H₂O₂ / RT | Data | Data | Data |

| Heat (60°C, Solid) | Data | Data | Data |

| Heat (60°C, Solution) | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data |

Note: "Data" represents placeholder values. RRT is the Relative Retention Time.

The goal is to achieve a target degradation of 5-20%.[15] This level of degradation is sufficient to demonstrate the specificity of the analytical method without being so excessive that secondary degradation products complicate the analysis. The stability-indicating nature of the method is confirmed if all degradation product peaks are well-resolved from the parent peak and from each other.[16]

PART 3: Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies.[16][17] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[18][19]

Development of a Stability-Indicating HPLC Method

The primary objective is to develop an HPLC method that can separate the parent compound from all potential process impurities and degradation products.[16][18]

Key Method Development Steps:

-

Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like indole derivatives.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants.

-

Wavelength Selection: The detection wavelength should be chosen at the UV maximum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution (Rs > 1.5) between all peaks of interest.

Protocol: Stability-Indicating HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: (Example) 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at the determined λmax

-

Injection Volume: 10 µL

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.

Use of LC-MS for Degradant Identification

While HPLC-UV is used for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the degradation products, it is possible to propose potential structures and understand the degradation pathways.

Conclusion